molecular formula C7H5BrN2OS B1405579 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1379344-42-9

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1405579
CAS No.: 1379344-42-9
M. Wt: 245.1 g/mol
InChI Key: YSEGDMVBZMNWOR-UHFFFAOYSA-N
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Description

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a brominated thiophene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 2-bromothiophene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of hydrazine derivatives and carboxylic acids under specific conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced catalytic systems and continuous flow reactors are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring or the nitrogen atoms in the oxadiazole ring.

    Coupling Reactions: The brominated thiophene moiety can engage in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield thiophene derivatives with various functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate biological pathways, leading to the observed biological effects.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene and oxadiazole rings, which can facilitate charge transport and improve the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiophene: A simpler brominated thiophene derivative used in similar synthetic applications.

    3-Methyl-1,2,4-oxadiazole: The oxadiazole moiety without the thiophene ring, used in various chemical syntheses.

    5-(2-Thienyl)-3-methyl-1,2,4-oxadiazole: A similar compound without the bromine atom, used for comparison in studies of electronic and biological properties.

Uniqueness

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of both the brominated thiophene and oxadiazole rings, which confer distinct electronic and structural properties. This combination enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-4-9-7(11-10-4)5-2-3-12-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEGDMVBZMNWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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